All-trans-retinyl stearate
Overview
Description
All-trans-retinyl stearate is a derivative of vitamin A, which is a crucial nutrient for vision, growth, cellular differentiation, and proliferation. The compound is related to all-trans-retinol, a form of vitamin A that is involved in the visual cycle and gene expression through its interaction with retinoic acid receptors (RARs) . All-trans-retinyl esters, such as all-trans-retinyl stearate, are substrates for isomerization in the vertebrate visual cycle, playing a key role in the conversion to 11-cis-retinol .
Synthesis Analysis
The synthesis of all-trans-retinyl stearate is not directly described in the provided papers. However, the synthesis of related compounds like all-trans-retinyl beta-glucuronide and all-trans-retinoyl beta-glucuronide has been reported. These compounds are synthesized from all-trans-retinol or all-trans-retinoic acid, respectively, through chemical reactions involving the formation of esters or glucuronides . The synthesis of all-trans-retinyl stearate would likely involve a similar esterification process between all-trans-retinol and stearic acid.
Molecular Structure Analysis
The molecular structure of all-trans-retinyl stearate would consist of a retinyl group, which is derived from all-trans-retinol, esterified to stearic acid. The retinyl group contains a polyene chain with a series of conjugated double bonds, which is characteristic of vitamin A derivatives and is essential for their biological activity .
Chemical Reactions Analysis
All-trans-retinyl stearate, as an ester of vitamin A, would be expected to undergo hydrolysis to yield all-trans-retinol and stearic acid. This reaction could be catalyzed by esterases present in biological tissues. Additionally, all-trans-retinol, which is a component of all-trans-retinyl stearate, can be oxidized to all-trans-retinoic acid, a potent ligand for RARs, and can undergo isomerization reactions within the visual cycle .
Physical and Chemical Properties Analysis
The physical and chemical properties of all-trans-retinyl stearate are not explicitly detailed in the provided papers. However, based on the properties of similar vitamin A esters, it can be inferred that all-trans-retinyl stearate would be a lipophilic compound due to the long hydrocarbon chain of stearic acid. This lipophilicity would facilitate its incorporation into biological membranes and storage in lipid droplets within cells. The compound's stability, solubility, and reactivity would be influenced by the conjugated double bond system of the retinyl group and the ester linkage .
Scientific Research Applications
Metabolism in Testes of Young Rats
All-trans-retinyl stearate is involved in the metabolism of vitamin A in the testes of young rats. It is formed through the hydrolysis of all-trans-retinyl acetate to retinol, which is then reesterified to various retinyl esters, including retinyl palmitate and retinyl stearate. This process indicates the presence of enzymes capable of both hydrolyzing and esterifying retinyl esters in young rat testes. These esters likely support spermatogenesis and other physiological functions in the testes (Chaudhary & Nelson, 1986).
Role in Retinal Development
All-trans-retinyl stearate is part of the biochemical processes in retinal development. It is present alongside other retinyl esters during the development of the retina in normal and rd (retinal degeneration) mice. The presence of these esters correlates with specific stages of retinal development, such as the formation of rod outer segments. The study of these processes helps in understanding visual development and retinal disorders (Carter-Dawson et al., 1986).
Characterization of Lecithin Retinol Acyltransferase (LRAT)
LRAT, the enzyme responsible for converting all-trans-retinol into retinyl esters including all-trans-retinyl stearate, has been molecularly and biochemically characterized. Understanding LRAT's role is significant in comprehending vitamin A processing and its involvement in vision and other physiological functions (Ruiz et al., 1999).
Quantitative Analysis in Biological Systems
Quantitative analysis methods for retinyl esters, including all-trans-retinyl stearate, have been developed. These methods are crucial for understanding the concentration and distribution of various retinoids in biological systems, thereby aiding in the study of their physiological roles and metabolism (Cullum & Zile, 1986).
Detection in Tissues Dependent on Vitamin A
Sensitive methods have been developed to determine retinyl esters, including all-trans-retinyl stearate, in small tissue samples like the tongue, trachea, and inner ear. These tissues are known to depend on an adequate vitamin A supply. Such methods enable the study of vitamin A's role in various lesser-studied biological tissues (Biesalski & Weiser, 1989).
Role in Vitamin A Utilization
All-trans-retinyl stearate is involved in vitamin A metabolism in human retinal pigment epithelial cells. Studies have shown how these cells take up all-trans retinol and convert it into various retinyl esters, including stearate. This research provides insights into the mechanisms of vitamin A storage and release in the human eye (Flood et al., 1983).
Safety And Hazards
The safety data sheet for all-trans-retinol, a related compound, indicates that it may form combustible dust concentrations in air, is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is suspected of damaging the unborn child . It is recommended to obtain special instructions before use, use personal protective equipment as required, and store locked up .
Future Directions
properties
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h22,24-25,28-30H,7-21,23,26-27,31-32H2,1-6H3/b25-22+,29-28+,33-24+,34-30+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGACJMSLZMZOX-FPFNAQAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316599 | |
Record name | Retinyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
All-trans-retinyl stearate | |
CAS RN |
631-87-8 | |
Record name | Retinyl stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=631-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Retinyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Retinyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VITAMIN A STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A6YM8UII5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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